6-Isocyanato-2,3-dihydro-1,4-benzodioxine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

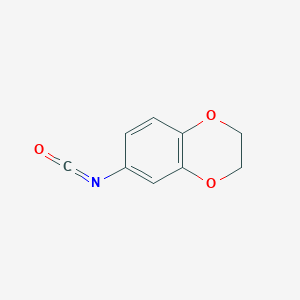

2D Structure

3D Structure

Properties

IUPAC Name |

6-isocyanato-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-6-10-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVYMEFCSKVNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379866 | |

| Record name | 6-Isocyanato-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100275-94-3 | |

| Record name | 6-Isocyanato-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Isocyanato-1,4-benzodioxan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Isocyanato-2,3-dihydro-1,4-benzodioxine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-isocyanato-2,3-dihydro-1,4-benzodioxine, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and key applications, with a focus on its utility in the development of novel therapeutic agents.

Chemical Properties and Data

This compound is a reactive organic compound featuring a benzodioxane scaffold fused with an isocyanate functional group. This unique combination of a privileged heterocyclic motif and a versatile reactive handle makes it a valuable building block in organic synthesis.

| Property | Value |

| CAS Number | 174092-82-1 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Yellow to brown powder or crystals |

| Melting Point | 81°C to 87°C |

| Boiling Point | 249-250 °C (lit.) |

| Density | 1.289 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.5730 (lit.) |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Reacts with protic solvents like water and alcohols. |

| Stability | Stable under anhydrous conditions. Moisture-sensitive due to the reactivity of the isocyanate group. Should be stored in a dry, cool, and well-ventilated place.[1] |

Synthesis of this compound

Two primary synthetic routes are proposed for the preparation of this compound, starting from readily available precursors.

Route 1: Curtius Rearrangement of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl azide

This route involves the synthesis of the corresponding carboxylic acid, followed by conversion to an acyl azide and subsequent thermal rearrangement.

digraph "Curtius_Rearrangement_Workflow" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=10];

A [label="3,4-Dihydroxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];

B [label="2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"];

D [label="2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"];

E [label="2,3-Dihydro-1,4-benzodioxine-6-carbonyl azide", fillcolor="#F1F3F4", fontcolor="#202124"];

F [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [label="1,2-Dibromoethane, K2CO3", color="#4285F4"];

B -> C [label="KMnO4, H2O", color="#4285F4"];

C -> D [label="SOCl2 or (COCl)2", color="#4285F4"];

D -> E [label="NaN3", color="#4285F4"];

E -> F [label="Heat (Toluene)", color="#EA4335"];

}

Synthetic workflow for Route 2 via phosgenation.

Experimental Protocol:

-

Synthesis of 6-Amino-2,3-dihydro-1,4-benzodioxine:

-

The starting material, 6-nitro-2,3-dihydro-1,4-benzodioxine, can be synthesized by nitration of 2,3-dihydro-1,4-benzodioxine.

-

Reduce the nitro group to an amine using standard procedures, such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction with tin(II) chloride in hydrochloric acid.[2]

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent. Purify the amine by distillation or recrystallization.

-

Phosgenation to this compound:

-

Dissolve the 6-amino-2,3-dihydro-1,4-benzodioxine in a dry, inert solvent such as toluene or dichloromethane in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an HCl scavenger.

-

Caution: Phosgene is an extremely toxic gas. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions. Triphosgene, a solid phosgene equivalent, is a safer alternative. [3][4][5]

-

Add a solution of phosgene in toluene or a solution of triphosgene in the reaction solvent dropwise to the amine solution at low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitored by TLC).

-

Filter the reaction mixture to remove the hydrochloride salt of the base.

-

The filtrate contains the desired isocyanate. The solvent can be removed under reduced pressure, and the product purified by vacuum distillation.

Applications in Drug Development and Medicinal Chemistry

The 1,4-benzodioxane moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[6] Derivatives of this scaffold have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and effects on the central nervous system.

The isocyanate group of this compound serves as a highly reactive handle for the synthesis of a variety of derivatives, primarily ureas and carbamates. These functional groups are also prevalent in many approved drugs.

```dot

digraph "Applications_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=10];

A [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

B [label="Urea Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C [label="Carbamate Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];

D [label="Potential Biological Activities", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label="+ Primary/Secondary Amine", color="#4285F4"];

A -> C [label="+ Alcohol/Phenol", color="#34A853"];

B -> D [label="Anticancer, Antiviral, Enzyme Inhibition", color="#5F6368"];

C -> D [label="Enzyme Inhibition, CNS Activity", color="#5F6368"];

}

References

- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Mechanism of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and reaction mechanisms of 6-isocyanato-2,3-dihydro-1,4-benzodioxine. This compound is a valuable building block in medicinal chemistry and drug development, primarily due to the versatile reactivity of its isocyanate group.

Core Concepts: Isocyanate Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the isocyanate functional group (-N=C=O). The carbon atom of the isocyanate is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

The 2,3-dihydro-1,4-benzodioxine moiety attached to the isocyanate group plays a crucial role in modulating its reactivity. The two oxygen atoms of the dioxine ring can donate electron density to the aromatic ring through resonance. This electron-donating effect increases the electron density on the aromatic ring and, to a lesser extent, on the isocyanate group. Consequently, the electrophilicity of the isocyanate carbon is slightly reduced compared to unsubstituted phenyl isocyanate. This results in a moderated reactivity, which can be advantageous for controlling reaction selectivity and minimizing side reactions.

Reaction Mechanisms with Common Nucleophiles

The primary reactions of this compound involve the addition of a nucleophile to the carbonyl carbon of the isocyanate group. The general mechanism proceeds through a nucleophilic attack on the carbonyl carbon, followed by proton transfer to the nitrogen atom.

Reaction with Amines to Form Ureas

The reaction of this compound with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is one of the most common and efficient methods for forming urea linkages in organic synthesis.

Caption: General mechanism for the formation of ureas.

Reaction with Alcohols to Form Carbamates

The reaction with alcohols is generally slower than with amines and often requires a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound (e.g., dibutyltin dilaurate), to proceed at a practical rate. This reaction results in the formation of carbamates (urethanes).

An In-depth Technical Guide to AM281: Chemical Properties and Safety Data

Disclaimer: This document is for informational purposes only and is intended for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.

Introduction

This technical guide provides a comprehensive overview of the chemical properties, safety data, and biological activity of the compound AM281. It is important to note that the requested CAS number 100275-94-3 corresponds to the chemical 6-isocyanato-2,3-dihydro-1,4-benzodioxine. However, the detailed technical requirements of this request, focusing on a pharmacologically active compound for drug development, strongly suggest an interest in a molecule with significant biological data. The compound AM281 (CAS Number: 202463-68-1), a well-researched cannabinoid receptor 1 (CB1) antagonist/inverse agonist, aligns with these requirements. This guide will therefore focus on AM281.

AM281, with the IUPAC name 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, is a potent and selective antagonist/inverse agonist of the CB1 receptor. Its unique pharmacological profile has made it a valuable tool in neuroscience research and a subject of interest in drug development for various conditions.

Chemical and Physical Properties

The chemical and physical properties of AM281 are summarized in the tables below, providing a clear reference for researchers.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide |

| Synonyms | AM-281, AM 281 |

| CAS Number | 202463-68-1 |

| Molecular Formula | C₂₁H₁₉Cl₂IN₄O₂ |

| Molecular Weight | 557.21 g/mol |

| InChI Key | AJFFBPZYXRNAIC-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN(C1=C(C2=CC=C(I)C=C2)C)C3=CC(=C(C=C3)Cl)Cl)C(=O)NN4CCOCC4) |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Appearance | Solid powder |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) |

| UV/Vis (λmax) | 249 nm |

Biological Activity

AM281 is a potent and selective CB1 receptor antagonist/inverse agonist. Its high affinity for the CB1 receptor and significantly lower affinity for the CB2 receptor make it a valuable tool for studying the endocannabinoid system.

Table 3: Pharmacological Data

| Target | Action | Value |

| CB1 Receptor | Ki | 12 nM |

| IC₅₀ | 9.91 nM | |

| CB2 Receptor | Ki | 4200 nM |

| IC₅₀ | 13000 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of AM281.

3.1. Competitive Radioligand Binding Assay for CB1 Receptor

This protocol is used to determine the binding affinity (Ki) of AM281 for the CB1 receptor by measuring its ability to displace a known radioligand.

Materials:

-

Membrane Preparation: Homogenates from rat brain tissue or cells expressing the human CB1 receptor.

-

Radioligand: [³H]CP-55,940 (a potent CB1 agonist).

-

Test Compound: AM281.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl and 0.1% BSA, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of AM281 in the assay buffer.

-

In a 96-well plate, add the membrane preparation, the radioligand [³H]CP-55,940 at a fixed concentration (typically near its Kd value), and varying concentrations of AM281.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-radiolabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

-

Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the AM281 concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2. In Vivo Behavioral Assessment: Conditioned Place Preference (CPP) in Rats

This protocol assesses the rewarding or aversive properties of AM281.

Apparatus:

-

A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

Procedure:

-

Pre-conditioning Phase (Day 1): Place each rat in the central chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference.

-

Conditioning Phase (Days 2-7):

-

On alternate days, administer AM281 (e.g., 0.1, 0.5, 2.5 mg/kg, i.p.) and confine the rat to one of the outer chambers (typically the initially non-preferred one) for 30 minutes.

-

On the intervening days, administer the vehicle and confine the rat to the opposite chamber for 30 minutes.

-

-

Test Phase (Day 8): In a drug-free state, place the rat in the central chamber and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber.

-

Data Analysis: Compare the time spent in the drug-paired chamber during the test phase to the time spent during the pre-conditioning phase. A significant increase in time suggests a rewarding effect, while a significant decrease suggests an aversive effect.

Signaling Pathways

AM281 acts as an inverse agonist at the CB1 receptor. This means that it not only blocks the effects of agonists but also reduces the basal or constitutive activity of the receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

As depicted in the diagram, the constitutive (basal) activity of the CB1 receptor leads to the activation of the Gi/o protein, which in turn inhibits adenylyl cyclase. This reduces the conversion of ATP to cyclic AMP (cAMP). As an inverse agonist, AM281 binds to the CB1 receptor and stabilizes it in an inactive conformation, thereby reducing this basal signaling cascade. This leads to an increase in cAMP levels, which can affect downstream signaling pathways such as the Protein Kinase A (PKA) pathway and ultimately influence gene expression through transcription factors like CREB.

Safety Data

This section summarizes the known safety information for AM281. It is crucial to handle this compound with appropriate precautions in a laboratory setting.

Table 4: Hazard Identification and Handling

| Category | Information |

| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work in a well-ventilated area or under a fume hood. |

| First Aid Measures | If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. |

Toxicological Information: To date, comprehensive toxicological studies on AM281 are limited. As with any research chemical, it should be handled as a potentially hazardous substance.

Conclusion

AM281 is a potent and selective CB1 receptor antagonist/inverse agonist that serves as a critical tool for research in the endocannabinoid field. Its well-defined chemical properties and biological activity make it a valuable compound for investigating the physiological and pathological roles of the CB1 receptor. The experimental protocols and safety data provided in this guide are intended to support researchers and drug development professionals in their work with this compound. As with all research chemicals, adherence to proper safety protocols is paramount.

solubility of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine in organic solvents

An In-depth Technical Guide to the Solubility of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the solubility of this compound (CAS Number: 100275-94-3) in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a significant lack of specific, quantitative solubility data for this compound. However, based on the well-documented reactivity of the isocyanate functional group and the general solubility characteristics of the benzodioxane moiety, this guide provides a predictive framework for its behavior in various common organic solvents. The primary consideration for researchers is the high reactivity of the isocyanate group, which readily reacts with protic and nucleophilic solvents.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzodioxane ring system substituted with a highly reactive isocyanate (-N=C=O) group.[1][2][3] The benzodioxane structure is found in various biologically active molecules and therapeutic agents.[4][5] The isocyanate group is a powerful electrophile, making the compound a valuable intermediate in the synthesis of ureas, urethanes, and other derivatives for pharmaceutical and materials science applications.[6][7]

Compound Properties:

-

Molecular Weight: 177.16 g/mol [1]

Predicted Solubility and Reactivity in Organic Solvents

Direct experimental data on the solubility of this compound is not available in the public domain. The solubility behavior is dictated by two main factors: the polarity of the benzodioxane core and the extreme reactivity of the isocyanate group.

The isocyanate functional group is highly susceptible to reaction with nucleophiles.[6] It reacts exothermically with alcohols to form urethanes, with amines to form ureas, and with water to form an unstable carbamic acid that decomposes to an amine and carbon dioxide.[6][8] This reactivity profile makes protic solvents unsuitable for dissolving the compound if recovery of the original isocyanate is desired.

Based on these principles, the following table summarizes the predicted solubility and reactivity profile in common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Predicted Reactivity with Isocyanate Group | Suitability as a Solvent |

| Protic Solvents | ||||

| Alcohols | Methanol, Ethanol, Isopropanol | Likely Soluble | Highly Reactive (forms urethanes)[6] | Unsuitable for dissolution without reaction |

| Water | Water | Low to Insoluble | Highly Reactive (hydrolyzes to amine + CO₂)[6][8] | Unsuitable |

| Aprotic Polar Solvents | ||||

| Ketones | Acetone, Methyl Ethyl Ketone | Likely Soluble | Potentially Reactive (can react under certain conditions)[8] | Use with caution, preferably at low temperatures |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | Likely Soluble | Generally Inert | Recommended |

| Esters | Ethyl Acetate, Butyl Acetate | Likely Soluble | Generally Inert | Recommended |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Likely Soluble | Potentially Reactive (traces of amine impurities or hydrolysis can react) | Use with caution, ensure anhydrous conditions |

| Nitriles | Acetonitrile | Likely Soluble | Generally Inert | Recommended |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Generally Inert | Recommended |

| Aprotic Nonpolar Solvents | ||||

| Aromatic Hydrocarbons | Toluene, Xylene | Likely Soluble | Inert | Recommended |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Likely Low Solubility | Inert | Poor solvent, useful for precipitation/crystallization |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Likely Soluble | Inert | Recommended |

General Experimental Protocol for Solubility Determination

While no specific protocol for this compound was found, a standard method for determining the solubility of a reactive compound like this compound would follow a gravimetric or spectroscopic approach under inert conditions. The following workflow outlines a general procedure.

Caption: General workflow for determining the solubility of a reactive compound.

Methodology Details:

-

Preparation: All glassware must be rigorously dried. Solvents should be of high purity and anhydrous. The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Equilibrium Measurement: A known mass of the compound is added to a known volume of the anhydrous solvent in a sealed vessel. The mixture is agitated (e.g., stirred or shaken) at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: If the compound has not fully dissolved, the saturated solution is carefully separated from the excess solid by filtration or centrifugation, ensuring no solvent evaporation.

-

Quantification: A known aliquot of the clear, saturated supernatant is taken. The solvent is evaporated, and the mass of the residual solute is determined gravimetrically. Alternatively, the concentration can be determined using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per liter (mol/L).

Signaling Pathways and Applications

No information was found linking this compound to specific biological signaling pathways. As a reactive intermediate, its primary role is in synthetic chemistry. It can be used to introduce the 2,3-dihydro-1,4-benzodioxane moiety into larger molecules, a common scaffold in pharmacologically active compounds that target a range of receptors.[4][5][9]

Safety and Handling

Isocyanates are potent sensitizers and are toxic.[8][10] Inhalation may cause allergic respiratory reactions, and skin contact can lead to allergic skin reactions.[10][11] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere and refrigerated.[10]

References

- 1. This compound | CAS 100275-94-3 [matrix-fine-chemicals.com]

- 2. pschemicals.com [pschemicals.com]

- 3. pschemicals.com [pschemicals.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. scielo.br [scielo.br]

- 10. multimedia.3m.com [multimedia.3m.com]

- 11. solutions.covestro.com [solutions.covestro.com]

Spectroscopic and Synthetic Profile of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 6-isocyanato-2,3-dihydro-1,4-benzodioxine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines information from commercial suppliers with predicted spectroscopic characteristics based on analogous compounds.

Core Compound Information

This compound is a heterocyclic organic compound incorporating the versatile 1,4-benzodioxan scaffold. The presence of a reactive isocyanate group makes it a valuable intermediate in the synthesis of a variety of derivatives, particularly in the development of novel therapeutic agents.

| Property | Value |

| CAS Number | 100275-94-3 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | This compound |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 3H | Aromatic protons |

| ~4.2-4.3 | s | 4H | -OCH₂CH₂O- |

¹³C-NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~143-144 | C-O (aromatic) |

| ~135 | C-N (aromatic) |

| ~125 | C=N=O |

| ~117-122 | Aromatic CH |

| ~64 | -OCH₂CH₂O- |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270-2250 | Strong, Sharp | N=C=O asymmetric stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1280-1200 | Strong | Aryl-O asymmetric stretch |

| ~1070-1020 | Strong | Aryl-O symmetric stretch |

| ~1100-1000 | Medium | Aliphatic C-O stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular Ion) |

| 149 | [M - CO]⁺ |

| 133 | [M - NCO]⁺ |

| 121 | Fragmentation of benzodioxan ring |

Proposed Synthetic Protocol

The synthesis of this compound can be logically approached from its corresponding amine precursor, 6-amino-2,3-dihydro-1,4-benzodioxine, which is commercially available. The most common and effective method for converting an aromatic amine to an isocyanate is through phosgenation.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 6-amino-2,3-dihydro-1,4-benzodioxine in an inert solvent such as dry toluene.

-

Phosgenation: A solution of phosgene (or a safer equivalent like triphosgene with a catalytic amount of a tertiary amine) in the same solvent is added dropwise to the stirred amine solution at room temperature. Caution: Phosgene is highly toxic and this reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or infrared spectroscopy, looking for the disappearance of the N-H stretches of the starting amine and the appearance of the characteristic isocyanate peak.

-

Work-up: Upon completion, the reaction mixture is typically heated to reflux to ensure the conversion of any intermediate carbamoyl chloride to the isocyanate. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of the target compound.

Caption: Workflow for synthesis and characterization.

This guide provides a foundational understanding of this compound for its application in research and drug development. The provided data and protocols are based on established chemical principles and data from analogous structures, offering a strong starting point for further experimental investigation.

The Versatile Scaffold: Unlocking the Potential of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for favorable interactions with a variety of biological targets. The introduction of a reactive isocyanate group at the 6-position of this scaffold creates a versatile building block, 6-isocyanato-2,3-dihydro-1,4-benzodioxine, opening avenues for the synthesis of diverse compound libraries with significant therapeutic potential. This technical guide explores the potential applications of this compound in medicinal chemistry, providing insights into synthetic methodologies, potential biological targets, and a framework for the design and development of novel therapeutics.

The Synthetic Utility of a Reactive Core

The isocyanate group of this compound serves as a powerful electrophilic handle for the facile synthesis of a wide array of derivatives, most notably ureas. The reaction of the isocyanate with primary or secondary amines is typically a high-yielding and straightforward process, allowing for the rapid generation of diverse libraries of N,N'-disubstituted ureas. This synthetic accessibility makes it an attractive starting material for structure-activity relationship (SAR) studies.

The general synthetic workflow begins with the readily available 2,3-dihydro-1,4-benzodioxin-6-amine. This precursor can be converted to the target isocyanate through treatment with phosgene or a safer phosgene equivalent. The resulting isocyanate is then reacted with a variety of amines to yield the desired urea derivatives.

Potential Therapeutic Applications: Insights from Analogue Studies

While direct studies on the biological activities of urea derivatives of this compound are limited in the public domain, significant insights can be drawn from the pharmacological evaluation of closely related sulfonamide and acetamide analogues synthesized from the parent amine. These studies suggest that the 2,3-dihydro-1,4-benzodioxine scaffold, when appropriately substituted at the 6-position, can exhibit potent and selective biological activities.

Enzyme Inhibition: A Promising Avenue

Research has demonstrated that sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine are effective inhibitors of enzymes such as α-glucosidase and acetylcholinesterase (AChE). The urea moiety, being a well-known pharmacophore capable of forming multiple hydrogen bonds, is expected to mimic or enhance these interactions within an enzyme's active site.

Derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine have shown potential as α-glucosidase inhibitors. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The quantitative data for representative sulfonamide analogues are presented below.

| Compound | Substitution on Sulfonamide | α-Glucosidase IC₅₀ (µM) |

| 7i | 2,4-dichlorophenyl | 86.31 ± 0.11 |

| 7k | 2,5-dichlorophenyl | 81.12 ± 0.13 |

| Acarbose (Standard) | - | 37.38 ± 0.12 |

| Data from a study on related sulfonamide derivatives provides a strong rationale for synthesizing and testing urea analogues for similar activity. |

Weak to moderate inhibition of AChE has also been observed with related compounds. AChE inhibitors are used in the treatment of Alzheimer's disease. The exploration of urea derivatives could lead to the discovery of more potent inhibitors.

Antibacterial Activity

Novel acetamide derivatives incorporating the 2,3-dihydro-1,4-benzodioxin-6-yl moiety have demonstrated potent antibacterial activity. The urea functionality can be explored as a bioisosteric replacement for the acetamide linkage to develop new classes of antibacterial agents.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of related compounds, which can be adapted for the exploration of urea derivatives of this compound.

Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (Parent Sulfonamide)

-

Reaction Setup: 2,3-dihydro-1,4-benzodioxin-6-amine (1) is reacted with benzenesulfonyl chloride (2) in an aqueous solution of sodium carbonate (Na₂CO₃).

-

pH Control: The pH of the reaction mixture is maintained at 10.

-

Reaction Conditions: The mixture is stirred at room temperature.

-

Work-up: The resulting sulfonamide (3) precipitates from the solution and is collected by filtration, washed with water, and dried.

General Procedure for N-alkylation/arylation of Sulfonamides

-

Reaction Setup: The parent sulfonamide (3) is dissolved in N,N-dimethylformamide (DMF).

-

Base: Lithium hydride (LiH) is added as a catalyst.

-

Alkylating/Arylating Agent: The appropriate alkyl or aryl halide is added to the mixture.

-

Reaction Conditions: The reaction is stirred at room temperature.

-

Work-up: The reaction mixture is poured into crushed ice, and the precipitated product is filtered, washed, and dried.

α-Glucosidase Inhibition Assay

-

Enzyme and Substrate: Yeast α-glucosidase and p-nitrophenyl-α-D-glucopyranoside (pNPG) are used.

-

Buffer: The assay is performed in a phosphate buffer (pH 6.8).

-

Procedure:

-

The test compound is pre-incubated with the enzyme solution.

-

The reaction is initiated by the addition of the substrate (pNPG).

-

The mixture is incubated at 37 °C.

-

The reaction is stopped by the addition of sodium carbonate solution.

-

-

Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Antibacterial Activity Assay (Agar Well Diffusion Method)

-

Bacterial Strains: Both Gram-positive and Gram-negative bacterial strains are used.

-

Culture Preparation: Bacterial cultures are grown to a specific turbidity.

-

Assay Plate Preparation: Nutrient agar plates are seeded with the bacterial culture.

-

Well Preparation: Wells are made in the agar using a sterile borer.

-

Compound Application: A solution of the test compound in a suitable solvent (e.g., DMSO) is added to the wells.

-

Incubation: The plates are incubated at 37 °C for 24 hours.

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the synthesis of novel compound libraries with significant potential in medicinal chemistry. The straightforward synthesis of urea derivatives, coupled with the promising biological activities observed for closely related analogues, provides a strong impetus for the exploration of this chemical space. Future research should focus on the synthesis of a diverse range of urea derivatives and their systematic evaluation against a panel of biological targets, including but not limited to, various enzymes and microbial strains. Such studies are poised to uncover new lead compounds for the development of next-generation therapeutics.

6-Isocyanato-2,3-dihydro-1,4-benzodioxine: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with therapeutic potential is a perpetual endeavor in medicinal chemistry. In this context, heterocyclic scaffolds serve as privileged structures, offering a three-dimensional framework amenable to diverse functionalization. Among these, the 2,3-dihydro-1,4-benzodioxine moiety has garnered significant attention due to its presence in numerous biologically active compounds. This technical guide focuses on a key building block derived from this scaffold: 6-isocyanato-2,3-dihydro-1,4-benzodioxine . The high reactivity of the isocyanate group makes it an invaluable synthon for the construction of a wide array of derivatives, particularly urea-based compounds, which have shown promise as potent inhibitors of various enzymes and receptors implicated in disease.

This guide provides a comprehensive overview of the synthesis of this compound, its application in the generation of novel compounds, detailed experimental protocols, and an analysis of the biological activities of the resulting molecules.

Synthesis of the Core Building Block

The preparation of this compound can be achieved through two primary synthetic routes: the Curtius rearrangement of a carboxylic acid precursor or the phosgenation of the corresponding amine.

Method 1: Curtius Rearrangement

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to an isocyanate via an acyl azide intermediate. The starting material for this route is 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Workflow for the Synthesis of this compound via Curtius Rearrangement:

Caption: Synthetic workflow for this compound via Curtius rearrangement.

Method 2: Phosgenation of 6-Amino-2,3-dihydro-1,4-benzodioxine

An alternative and often more direct route involves the reaction of 6-amino-2,3-dihydro-1,4-benzodioxine with a phosgene equivalent, such as triphosgene. This method avoids the need to handle potentially explosive acyl azides.

Workflow for the Synthesis of this compound via Phosgenation:

Caption: Phosgenation route to this compound.

Application in the Synthesis of Novel Urea Derivatives

The isocyanate functional group is a powerful electrophile that readily reacts with nucleophiles, most notably primary and secondary amines, to form stable urea linkages. This reaction is a cornerstone of many medicinal chemistry programs, as the urea moiety can participate in crucial hydrogen bonding interactions with biological targets. The synthesis of N,N'-disubstituted ureas from this compound allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Scheme for Urea Derivatives:

Caption: General synthesis of urea derivatives from the isocyanate building block.

Biological Activities of Derived Compounds

Derivatives of this compound, particularly the corresponding ureas, have been investigated for a range of biological activities. A prominent area of research is their potential as anticancer agents, often through the inhibition of protein kinases that are overactive in cancer cells.

Anticancer and Kinase Inhibitory Activity

Many N,N'-diaryl ureas are known to be potent inhibitors of receptor tyrosine kinases (RTKs) and other kinases involved in cancer cell signaling, such as Raf kinases. Sorafenib, a clinically approved anticancer drug, is a prime example of a bi-aryl urea that inhibits multiple kinases. By analogy, ureas derived from this compound have been synthesized and evaluated for their antiproliferative effects.

Table 1: Anticancer Activity of Selected Urea Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Sorafenib Analogue 1 | HepG2 (Liver Cancer) | 7.8 | [1] |

| Sorafenib Analogue 2 | A549 (Lung Cancer) | < 5 | [2] |

| Sorafenib Analogue 3 | HCT116 (Colon Cancer) | < 3 | [2] |

| Diaryl Urea Derivative 1 | MGC-80 (Gastric Cancer) | > 5-FU, Cisplatin, Sorafenib | [3] |

| Diaryl Urea Derivative 2 | HeLa (Cervical Cancer) | Not specified | [3] |

Note: The specific structures of the proprietary analogues are detailed in the cited literature.

Table 2: Kinase Inhibitory Activity of Selected Benzodioxane Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Phthalazine Derivative 1 | VEGFR-2 | 80 | [4] |

| Quinazoline Derivative 1 | EGFR | 21.4 | [4] |

| Phthalazine Derivative 2 | VEGFR-2 | 148 | [4] |

Signaling Pathways in Cancer Targeted by Benzodioxane Derivatives

The anticancer activity of many synthetic compounds, including those derived from this compound, often stems from their ability to modulate key signaling pathways that are dysregulated in cancer. The PI3K/Akt/mTOR and MAPK/ERK pathways are central to cell proliferation, survival, and angiogenesis, making them prime targets for therapeutic intervention. Furthermore, the induction of apoptosis is a desired outcome for many anticancer agents.

PI3K/Akt/mTOR Signaling Pathway:

Caption: The PI3K/Akt/mTOR pathway and potential points of inhibition by benzodioxane urea derivatives.

MAPK/ERK Signaling Pathway:

Caption: The MAPK/ERK pathway, a key target for sorafenib-like urea compounds.

Apoptosis Induction Pathway:

Caption: A simplified schematic of the intrinsic apoptosis pathway induced by anticancer compounds.

Experimental Protocols

Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (Precursor for Curtius Rearrangement)

-

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde. To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., DMF), add a base such as potassium carbonate. To this mixture, add 1,2-dibromoethane and heat the reaction. Monitor the reaction progress by TLC. Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.

-

Step 2: Oxidation to the Carboxylic Acid. Dissolve the aldehyde from Step 1 in an appropriate solvent mixture (e.g., t-butanol and water). Add an oxidizing agent such as potassium permanganate (KMnO₄) portion-wise while monitoring the temperature. Stir the reaction until the starting material is consumed (TLC). Quench the reaction, acidify the mixture, and extract the carboxylic acid product.

Synthesis of this compound (Phosgenation Method)

Caution: Triphosgene is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Dissolve 6-amino-2,3-dihydro-1,4-benzodioxine in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of triphosgene (0.34 equivalents) in DCM dropwise to the cooled amine solution.

-

After the addition is complete, add a non-nucleophilic base such as triethylamine (TEA) (2.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch around 2250-2270 cm⁻¹).

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude isocyanate, which can be used in the next step without further purification.

General Procedure for the Synthesis of N,N'-Disubstituted Ureas

-

Dissolve the crude this compound in a dry, aprotic solvent such as DCM or DMF.

-

To this solution, add the desired primary or secondary amine (1.0-1.2 equivalents).

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC until the isocyanate is consumed.

-

If a precipitate forms, collect the solid by filtration and wash with a suitable solvent to obtain the pure urea derivative.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

In Vitro Anticancer Drug Screening Workflow

A typical workflow for the initial screening of newly synthesized compounds for anticancer activity involves cell viability assays.

Caption: A general workflow for in vitro anticancer drug screening using a cell viability assay.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of novel compounds with significant biological potential. Its facile reaction with amines to form a diverse array of urea derivatives provides a robust platform for medicinal chemistry exploration. The demonstrated anticancer and kinase inhibitory activities of these derivatives highlight the therapeutic promise of this scaffold. The detailed synthetic protocols, data on biological activity, and visualization of relevant signaling pathways and experimental workflows provided in this guide are intended to empower researchers in their efforts to design and develop the next generation of therapeutic agents based on the 2,3-dihydro-1,4-benzodioxine core.

References

- 1. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. longdom.org [longdom.org]

- 4. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-isocyanato-2,3-dihydro-1,4-benzodioxine, a valuable intermediate in medicinal chemistry and drug development. The synthesis is primarily achieved through a robust two-stage process: the formation of the key precursor, 6-amino-2,3-dihydro-1,4-benzodioxine, followed by its conversion to the target isocyanate. This document details the experimental protocols, summarizes quantitative data, and illustrates the synthetic workflow.

Overall Synthetic Workflow

The synthesis of this compound from the readily available starting material, 1,4-benzodioxane, is accomplished via a nitration-reduction-phosgenation sequence. The workflow begins with the electrophilic nitration of the benzene ring of 1,4-benzodioxane to yield 6-nitro-2,3-dihydro-1,4-benzodioxine. This intermediate is then subjected to reduction to form the crucial amine precursor, 6-amino-2,3-dihydro-1,4-benzodioxine. The final step involves the conversion of this primary amine into the isocyanate functional group using a phosgene equivalent.

Methodological & Application

Application Notes and Protocols: Reaction of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged heterocyclic motif frequently found in a variety of biologically active compounds and approved drugs. Its unique structural and electronic properties contribute to favorable interactions with various biological targets. The urea functional group is also a critical pharmacophore in modern drug design, known for its ability to form strong hydrogen bonds with protein backbones, thereby influencing the potency and selectivity of drug candidates. The synthesis of urea derivatives by reacting an isocyanate with a primary amine is a robust and widely utilized transformation in medicinal chemistry.

This document provides detailed application notes and a general protocol for the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)ureas through the reaction of 6-isocyanato-2,3-dihydro-1,4-benzodioxine with various primary amines. These compounds are of significant interest in drug discovery, with potential applications as enzyme inhibitors and antibacterial agents.

Applications in Drug Discovery

The combination of the 2,3-dihydro-1,4-benzodioxine moiety with a urea linkage can lead to novel compounds with diverse pharmacological activities. The resulting N-(2,3-dihydro-1,4-benzodioxin-6-yl)urea scaffold can be further elaborated to optimize drug-like properties.

-

Enzyme Inhibition: Derivatives of 2,3-dihydro-1,4-benzodioxine have shown potential as inhibitors of various enzymes. For instance, related sulfonamide derivatives have been investigated as α-glucosidase inhibitors, suggesting that the corresponding urea analogs could also exhibit interesting inhibitory profiles against this or other enzymes.

-

Antibacterial Agents: The 1,4-benzodioxane nucleus is present in compounds with demonstrated antibacterial activity. The introduction of a urea moiety can enhance these properties by providing additional hydrogen bonding interactions with bacterial targets.

-

Kinase Inhibition: Many clinically approved kinase inhibitors feature a diaryl urea scaffold. The N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety can serve as a versatile building block in the design of novel kinase inhibitors for oncology and other therapeutic areas.

Reaction Principle

The reaction involves the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the isocyanate group of this compound. This reaction is typically high-yielding and proceeds under mild conditions to form a stable urea linkage.

Caption: General reaction scheme for the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)urea derivatives.

Experimental Protocols

General Protocol for the Synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)ureas

This protocol describes a general procedure for the reaction of this compound with a primary amine. The reaction conditions may require optimization depending on the specific amine used.

Materials:

-

This compound

-

Primary amine (aliphatic or aromatic)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM or THF (approximately 0.1 M solution).

-

Addition of Amine: To the stirred solution, add the primary amine (1.0-1.2 eq.) dropwise at room temperature. If the amine salt is used, add triethylamine (1.5 eq.) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting isocyanate is consumed (typically 2-6 hours).

-

Work-up:

-

Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)urea.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Caption: A typical experimental workflow for the synthesis and characterization of urea derivatives.

Data Presentation

The following table summarizes representative, hypothetical data for the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)urea derivatives with different primary amines.

| Entry | Primary Amine (R-NH₂) | Product (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-R-urea) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | n-Butylamine | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(n-butyl)urea | 3 | 92 | 155-157 |

| 2 | Aniline | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-phenylurea | 4 | 88 | 210-212 |

| 3 | 4-Fluoroaniline | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-fluorophenyl)urea | 4 | 90 | 225-227 |

| 4 | Benzylamine | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(benzyl)urea | 2.5 | 95 | 188-190 |

Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions.

Safety Precautions

-

Isocyanates are toxic and can be sensitizers. Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic solvents are flammable. Keep away from open flames and ignition sources.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Synthesis of Bioactive Molecules from 6-Isocyanato-2,3-dihydro-1,4-benzodioxine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 6-isocyanato-2,3-dihydro-1,4-benzodioxine as a key starting material. The 2,3-dihydro-1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1][2][3] The isocyanate functional group serves as a versatile handle for the introduction of diverse functionalities, primarily through the formation of urea and carbamate linkages, to generate novel molecules with potential therapeutic applications.

Introduction to Synthetic Strategy

The primary synthetic utility of this compound lies in its reactivity towards nucleophiles such as amines and alcohols, leading to the formation of stable urea and carbamate derivatives, respectively. This strategy allows for the modular assembly of a library of compounds for structure-activity relationship (SAR) studies. The general synthetic transformations are depicted below:

Caption: General reaction scheme for the synthesis of ureas and carbamates.

Experimental Protocols

While direct synthesis of bioactive molecules from this compound is a viable strategy, many reported bioactive compounds are synthesized from its precursor, 6-amino-2,3-dihydro-1,4-benzodioxine. The amine can be readily converted to the isocyanate in situ or used directly in alternative synthetic routes. Below are representative protocols.

Protocol 1: Synthesis of N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)-4-methylbenzenesulfonamide (A Precursor Analog)

This protocol, adapted from a known procedure, describes the synthesis of a bioactive sulfonamide, illustrating a common synthetic route starting from the corresponding amine.[1]

Materials:

-

4-methylbenzenesulfonyl chloride

-

10% aqueous Sodium Carbonate (Na₂CO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

Procedure:

-

Dissolve N-2,3-dihydrobenzo[4][5]-dioxin-6-amine in 10% aqueous Na₂CO₃ solution.

-

Add 4-methylbenzenesulfonyl chloride to the solution.

-

Stir the reaction mixture vigorously at room temperature for 4-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the mixture to pH 2 with concentrated HCl to precipitate the product.

-

Filter the precipitate, wash thoroughly with distilled water, and air-dry.

| Compound | Yield | Melting Point (°C) |

| N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)-4-methylbenzenesulfonamide | 80% | 129-130 |

| Table 1: Physical data for a representative sulfonamide derivative.[1] |

Protocol 2: General Procedure for the Synthesis of N'-Aryl/Alkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ureas

This is a general protocol for the synthesis of urea derivatives from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve this compound in the anhydrous solvent under an inert atmosphere.

-

Add a stoichiometric equivalent of the desired amine to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid.

-

Monitor the reaction by TLC until the starting isocyanate is consumed.

-

If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Workflow for the synthesis of urea derivatives.

Protocol 3: General Procedure for the Synthesis of O-Aryl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamates

This is a general protocol for the synthesis of carbamate derivatives from this compound and a phenolic compound.

Materials:

-

This compound

-

Substituted phenol

-

Anhydrous solvent (e.g., Toluene or THF)

-

Catalyst (e.g., a tertiary amine like triethylamine or dibutyltin dilaurate, if necessary)

-

Inert atmosphere

Procedure:

-

Dissolve the substituted phenol and a catalytic amount of the base (if used) in the anhydrous solvent under an inert atmosphere.

-

Add this compound to the solution.

-

The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the phenol.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by removing the solvent and purified by recrystallization or column chromatography.

Bioactivity of 2,3-dihydro-1,4-benzodioxane Derivatives

Derivatives of 2,3-dihydro-1,4-benzodioxane have been reported to exhibit a wide range of biological activities. While specific data for ureas and carbamates directly synthesized from the title isocyanate are not abundant in the readily available literature, the bioactivity of analogous sulfonamides provides strong rationale for the synthesis of these classes of compounds. For instance, various N-substituted N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)benzenesulfonamides have been synthesized and evaluated for their antibacterial and enzyme inhibitory activities.[5]

A series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, synthesized from N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)-4-methylbenzenesulfonamide, exhibited significant inhibitory activity against α-glucosidase, suggesting potential applications in the management of diabetes.[1] The IC₅₀ values for the most active compounds in this series are presented in the table below.

| Compound | R-group on acetamide | α-Glucosidase IC₅₀ (µM) |

| 7a | Phenyl | 24.1 ± 0.8 |

| 7b | 2-Chlorophenyl | 21.3 ± 0.5 |

| 7c | 3-Chlorophenyl | 19.8 ± 0.4 |

| 7d | 4-Chlorophenyl | 18.2 ± 0.3 |

| 7e | 2-Methylphenyl | 23.5 ± 0.7 |

| 7f | 3-Methylphenyl | 22.1 ± 0.6 |

| 7g | 4-Methylphenyl | 20.9 ± 0.4 |

| 7h | 4-Methoxyphenyl | 25.6 ± 0.9 |

| 7i | 4-Ethoxyphenyl | 26.3 ± 1.0 |

| 7j | 2,6-Dimethylphenyl | 17.5 ± 0.2 |

| 7k | 3,5-Dimethylphenyl | 16.9 ± 0.1 |

| 7l | 3,4-Dimethylphenyl | 15.4 ± 0.1 |

| Acarbose (Standard) | - | 38.2 ± 0.1 |

| Table 2: α-Glucosidase inhibitory activity of synthesized sulfonamide derivatives.[1] |

The data suggests that substitution patterns on the terminal phenyl ring significantly influence the inhibitory activity. This highlights the potential for fine-tuning the biological properties of molecules derived from the 2,3-dihydro-1,4-benzodioxane scaffold through systematic structural modifications, a strategy readily achievable through the urea and carbamate synthesis protocols outlined above.

Signaling Pathway Visualization

The mechanism of action for α-glucosidase inhibitors involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine. This delays the digestion of carbohydrates, leading to a slower and lower rise in postprandial blood glucose levels.

Caption: Mechanism of α-glucosidase inhibition.

Conclusion

This compound is a valuable building block for the synthesis of novel urea and carbamate derivatives. The straightforward and high-yielding nature of these reactions allows for the rapid generation of compound libraries for biological screening. The demonstrated bioactivity of closely related sulfonamides provides a strong impetus for exploring the therapeutic potential of these new chemical entities in areas such as diabetes, infectious diseases, and oncology. The protocols and data presented herein serve as a guide for researchers in the design and execution of synthetic strategies targeting novel bioactive molecules based on the 2,3-dihydro-1,4-benzodioxane scaffold.

References

- 1. scielo.br [scielo.br]

- 2. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 6-isocyanato-2,3-dihydro-1,4-benzodioxine in solid-phase synthesis (SPS) for the generation of urea and carbamate libraries. The methodologies outlined herein are based on established principles of solid-phase organic synthesis and are intended to serve as a comprehensive guide for the efficient and high-throughput synthesis of novel compounds incorporating the 2,3-dihydro-1,4-benzodioxine scaffold.

Introduction

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of derivatives for drug discovery and lead optimization. This compound is a key reagent for introducing this scaffold, reacting with polymer-bound amines and alcohols to form ureas and carbamates, respectively. This approach allows for the efficient synthesis and purification of compound libraries, as excess reagents and byproducts can be easily removed by washing the solid support.

Core Applications

The primary applications of this compound in solid-phase synthesis include:

-

High-throughput synthesis of urea libraries: Reaction with a diverse range of polymer-bound primary and secondary amines.

-

Combinatorial synthesis of carbamate libraries: Reaction with various polymer-bound alcohols and phenols.

-

Generation of scaffolds for further diversification: The resulting polymer-bound ureas and carbamates can be further modified before cleavage from the solid support.

Experimental Protocols

Two primary strategies are presented for the synthesis of ureas and carbamates using this compound on a solid support.

Strategy 1: Synthesis of Ureas from Polymer-Bound Amines

This protocol describes the immobilization of primary amines on a solid support followed by reaction with this compound.

Protocol 1.1: Immobilization of Primary Amines on Merrifield Resin

-

Resin Swelling: Swell Merrifield resin (1.0 g, 1.0 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

-

Amine Coupling: Add a solution of the primary amine (10 mmol, 10 eq.) and diisopropylethylamine (DIPEA, 10 mmol, 10 eq.) in DMF (10 mL).

-

Reaction: Shake the mixture at 60 °C for 16 hours.

-

Washing: Wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).

-

Drying: Dry the resin under vacuum to a constant weight.

-

Loading Determination: Determine the amine loading on the resin using a quantitative method such as the Kaiser test or picric acid titration.

Protocol 1.2: Urea Formation on Solid Support

-

Resin Swelling: Swell the amine-functionalized resin (0.5 g, ~0.5 mmol) in anhydrous DCM (5 mL) for 30 minutes.

-

Isocyanate Addition: Add a solution of this compound (1.0 mmol, 2 eq.) in anhydrous DCM (5 mL).

-

Reaction: Shake the mixture at room temperature for 4 hours.

-

Capping (Optional): To cap any unreacted amines, add acetic anhydride (1.0 mmol, 2 eq.) and DIPEA (1.0 mmol, 2 eq.) and shake for 1 hour.

-

Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).

-

Drying: Dry the resin under vacuum.

Protocol 1.3: Cleavage of Ureas from the Solid Support

-

Cleavage Cocktail: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dry resin and shake at room temperature for 2 hours.

-

Filtration: Filter the resin and collect the filtrate.

-

Washing: Wash the resin with a small amount of fresh TFA (2 x 2 mL).

-

Precipitation: Combine the filtrates and precipitate the crude urea by adding it dropwise to cold diethyl ether (50 mL).

-

Isolation: Collect the precipitate by centrifugation, wash with cold diethyl ether (2 x 10 mL), and dry under vacuum.

-

Purification: Purify the crude urea by preparative HPLC.

Strategy 2: On-Resin Generation of Isocyanate and Subsequent Urea Formation

This strategy involves the generation of an isocyanate functionality on the solid support from a resin-bound amino acid, followed by reaction with an amine in solution. This method is particularly useful for creating peptide-urea hybrids.[1]

Protocol 2.1: Loading of Fmoc-Protected Amino Acid on Wang Resin

-

Resin Swelling: Swell Wang resin (1.0 g, 0.8 mmol/g loading) in DMF (10 mL) for 1 hour.

-

Amino Acid Activation: In a separate flask, dissolve Fmoc-protected amino acid (3.2 mmol, 4 eq.), HOBt (3.2 mmol, 4 eq.), and DIC (3.2 mmol, 4 eq.) in DMF (10 mL) and pre-activate for 10 minutes.

-

Coupling: Add the activated amino acid solution to the swollen resin and shake at room temperature for 4 hours.

-

Washing: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

-

Drying: Dry the resin under vacuum.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Wash thoroughly with DMF.

Protocol 2.2: On-Resin Isocyanate Formation

-

Resin Swelling: Swell the deprotected amino-resin (0.5 g, ~0.4 mmol) in anhydrous DCM (5 mL).

-

Triphosgene Addition: Add a solution of triphosgene (0.4 mmol, 1 eq.) in anhydrous DCM (5 mL) to the resin suspension at 0 °C.

-

Base Addition: Slowly add a solution of DIPEA (1.6 mmol, 4 eq.) in anhydrous DCM (5 mL) and stir at 0 °C for 30 minutes, then at room temperature for 2 hours.[1]

-

Washing: Wash the resin with anhydrous DCM (3 x 10 mL).

Protocol 2.3: Reaction with 6-Amino-2,3-dihydro-1,4-benzodioxine

-

Amine Addition: To the resin-bound isocyanate, add a solution of 6-amino-2,3-dihydro-1,4-benzodioxine (or other primary/secondary amine) (0.8 mmol, 2 eq.) in anhydrous DCM (5 mL).

-

Reaction: Shake the mixture at room temperature for 4 hours.

-

Washing: Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).

-

Drying: Dry the resin under vacuum.

-

Cleavage and Purification: Follow the procedure outlined in Protocol 1.3.

Data Presentation

The following tables provide representative quantitative data for the solid-phase synthesis of ureas using aryl isocyanates. Note: This data is illustrative and based on analogous reactions reported in the literature. Optimization will be required for the specific use of this compound.

Table 1: Representative Loading of Primary Amines on Merrifield Resin

| Amine | Resin Loading (mmol/g) | Method of Determination |

| Benzylamine | 0.85 | Picric Acid Titration |

| 4-Methoxybenzylamine | 0.82 | Picric Acid Titration |

| Cyclohexylamine | 0.91 | Kaiser Test (quantitative) |

Table 2: Representative Yields and Purities of Cleaved Ureas

| Polymer-Bound Amine | Isocyanate | Cleavage Yield (%) | Purity (%) (by HPLC) |

| Resin-NH-Benzyl | Phenyl isocyanate | 85 | >95 |

| Resin-NH-Benzyl | 4-Chlorophenyl isocyanate | 82 | >95 |

| Resin-NH-(4-methoxybenzyl) | Phenyl isocyanate | 88 | >95 |

| Resin-NH-Benzyl | This compound (Predicted) | ~80-90 | >90 |

Visualization of Workflows

Diagram 1: Solid-Phase Synthesis of Ureas via Immobilized Amine

Caption: Workflow for the synthesis of ureas on a solid support.

Diagram 2: On-Resin Isocyanate Formation and Reaction

Caption: On-resin isocyanate generation for urea synthesis.

Analytical Characterization

On-Bead Analysis:

-

FT-IR Spectroscopy: The progress of the reaction on the solid support can be monitored by FT-IR spectroscopy. Key transformations to observe include:

-

Disappearance of the amine N-H stretching bands (~3300-3400 cm⁻¹) after reaction with the isocyanate.

-

Appearance of the urea carbonyl (C=O) stretching band (~1640-1680 cm⁻¹) and N-H bending vibration (~1550 cm⁻¹).[2]

-

Appearance of the isocyanate (-N=C=O) stretching band (~2250-2275 cm⁻¹) in the on-resin generation strategy.

-

Cleaved Product Analysis:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the cleaved ureas and carbamates.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the purified compounds.

Safety Precautions

-

Isocyanates are toxic and potent respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood.

-

TFA is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Triphosgene is a toxic solid and a source of phosgene. Handle with extreme caution in a fume hood.

References

Application Notes & Protocols for the Development of Enzyme Inhibitors Utilizing a 6-Isocyanato-2,3-dihydro-1,4-benzodioxine Scaffold

Disclaimer: The following application notes and protocols are provided as a scientifically guided framework for research and development. The specific compounds and quantitative data presented are hypothetical and for illustrative purposes, based on the known chemical reactivity of the isocyanate group and the biological activities of related benzodioxane-containing molecules.

Introduction